Nucleophilic Displacement Yield: Mesylate vs. Tosylate
In a representative patent synthesis of 3-substituted pyrrolidines, the mesylate derivative of N-Cbz-prolinol achieved a 92% displacement yield with sodium azide (NaN₃), whereas the corresponding tosylate gave only a 76% yield under identical conditions (DMF, 80°C, 6 h) [1]. The mesylate's reduced steric bulk and lower reactivity minimized competing elimination, directly impacting isolated product purity.
+16 pp
| Evidence Dimension | Isolated yield of Sₙ2 azidation product |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | N-Cbz-3-pyrrolidine tosylate: 76% yield |
| Quantified Difference | +16 percentage points in isolated yield |
| Conditions | NaN₃ (3 eq.), DMF, 80°C, 6 h |
Why This Matters
A 16% higher absolute yield per step reduces total synthesis cost and improves sequence viability in multi-step discovery campaigns.
- [1] Muehlebach, M. et al. (Syngenta). Sulfonylpyrrolidines. WO2007071400A1. (Exemplifying mesylate displacement yields in Scheme 2). View Source
